Dual PDE4/p38 MAP Kinase Inhibitory Profile of the Pyridazinone-Butanamide Scaffold Relative to the 2,5-Dimethylphenyl Analog
The closest structurally characterized analog, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide (CAS 946215-17-4), has been reported to exhibit dual inhibitory activity against PDE4 (IC50 = 82 nM) and p38 MAP kinase (IC50 = 310 nM) in enzymatic assays [1]. SAR analysis indicates that the 4-chlorophenyl group is essential for PDE4 inhibition, while the terminal amide substituent modulates p38 kinase affinity [1]. The target compound 946215-25-4 replaces the 2,5-dimethylphenyl terminus with a 3,5-dimethoxyphenyl group, a modification predicted to alter p38 binding kinetics and potentially PDE4 selectivity margins, though direct experimental IC50 values for 946215-25-4 have not been publicly disclosed in peer-reviewed literature [2]. The differentiation relative to the dimethyl analog therefore rests on the distinct hydrogen-bonding and electronic properties of the methoxy substituents, which can influence target residence time and off-target promiscuity .
| Evidence Dimension | Enzymatic inhibition (IC50) against PDE4 and p38 MAP kinase |
|---|---|
| Target Compound Data | 946215-25-4: Quantitative enzyme inhibition data not publicly available in primary literature |
| Comparator Or Baseline | 946215-17-4 (2,5-dimethylphenyl analog): PDE4 IC50 = 82 nM; p38 MAP kinase IC50 = 310 nM |
| Quantified Difference | Cannot be quantified for the target compound; the structural difference (3,5-di-OCH3 vs. 2,5-di-CH3) is expected to shift p38 IC50 and potentially PDE4 selectivity |
| Conditions | PDE4 and p38 MAP kinase enzymatic assays (vendor-reported data cited from Journal of Medicinal Chemistry 2023 and Bioorganic & Medicinal Chemistry Letters 2024) |
Why This Matters
In the absence of direct IC50 data for 946215-25-4, the known SAR of the scaffold provides a rational basis for selecting the 3,5-dimethoxyphenyl variant when altered p38 binding kinetics or differentiated kinase selectivity are desired, but purchasers must verify activity in their own assay systems.
- [1] Kuujia Database – Research Brief for 946215-17-4 (2024), citing J. Med. Chem. 2023 and Bioorg. Med. Chem. Lett. 2024. View Source
- [2] PubChem Patent Summary for WO-03059891-A1 – Substituted pyridazinones as p38 inhibitors. View Source
